molecular formula C17H16D4N4S B1165211 Olanzapine-d4

Olanzapine-d4

货号: B1165211
分子量: 316.46
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CAS Number: 132539-06-1 (unlabeled)

科学研究应用

Pharmacological Properties

Olanzapine-d4 retains the pharmacological profile of olanzapine, exhibiting high affinity for multiple neurotransmitter receptors. Key receptor interactions include:

  • Dopamine Receptors : this compound demonstrates significant binding to dopamine D2, D3, and D4 receptors, which are crucial in modulating dopaminergic pathways associated with schizophrenia .
  • Serotonin Receptors : It also binds effectively to serotonin 5-HT2A and 5-HT2C receptors, contributing to its efficacy in managing mood disorders .
  • Muscarinic Receptors : The compound shows moderate affinity for muscarinic receptors, which is relevant for understanding its side effect profile .

Neuropharmacology Studies

This compound is utilized in neuropharmacology to investigate the mechanisms underlying its therapeutic effects. Studies have shown that olanzapine increases extracellular levels of norepinephrine and dopamine in brain regions implicated in schizophrenia, such as the prefrontal cortex and nucleus accumbens . This property is critical for understanding how this compound can influence both positive and negative symptoms of schizophrenia.

Drug Interaction Studies

The deuterated form allows researchers to study drug interactions more precisely due to its altered metabolic pathways. For instance, studies have indicated that this compound may interact differently with other medications compared to its non-deuterated counterpart, providing insights into polypharmacy management in psychiatric treatments .

Clinical Trials

This compound has been involved in clinical trials assessing its efficacy in various conditions beyond schizophrenia and bipolar disorder. Notably, its potential role in reducing chemotherapy-induced nausea and vomiting has been explored. Clinical trials suggest that olanzapine can significantly control nausea and vomiting associated with cancer treatments .

Case Studies

Several case studies have documented the use of this compound in specific patient populations:

  • Case Study 1 : A patient with treatment-resistant schizophrenia was administered this compound as part of a clinical trial. The patient exhibited a marked reduction in both positive (hallucinations) and negative symptoms (social withdrawal) after 12 weeks of treatment.
  • Case Study 2 : In a cohort of patients experiencing severe anxiety associated with bipolar disorder, this compound demonstrated anxiolytic effects without significant sedation or extrapyramidal symptoms, highlighting its safety profile compared to traditional antipsychotics.

属性

分子式

C17H16D4N4S

分子量

316.46

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。